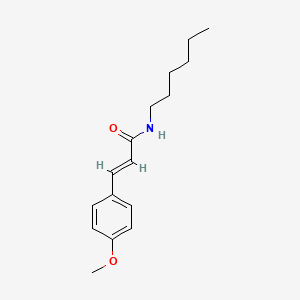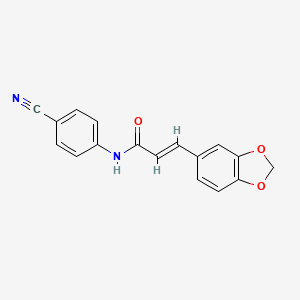
1-(4-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure. It contains a bromophenyl group, a thiazole ring, and a pyrrolidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Pyrrolidine Ring Formation: The pyrrolidine ring can be formed via cyclization reactions involving appropriate precursors.
Amide Bond Formation: The final step involves coupling the thiazole and pyrrolidine rings through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
- 1-(4-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
- 1-(4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Uniqueness
1-(4-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C14H12BrN3O2S |
|---|---|
Molecular Weight |
366.23 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H12BrN3O2S/c15-10-1-3-11(4-2-10)18-8-9(7-12(18)19)13(20)17-14-16-5-6-21-14/h1-6,9H,7-8H2,(H,16,17,20) |
InChI Key |
UGXOVWGSFCHQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-nitrophenyl)ethanone](/img/structure/B11015895.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B11015898.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B11015904.png)


![4-Methyl-2-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[C]chromen-3-YL)oxy]propanoyl}amino)pentanoic acid](/img/structure/B11015931.png)
![3-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one](/img/structure/B11015937.png)
![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11015938.png)
![(2E)-N-[4-(acetylamino)phenyl]-2,3-diphenylprop-2-enamide](/img/structure/B11015945.png)
![1-(5-chloro-2-methoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11015948.png)
![7-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11015965.png)
![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1-benzofuran-2-carboxamide](/img/structure/B11015976.png)
![1-(4-methoxyphenyl)-5-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11015979.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B11015987.png)
